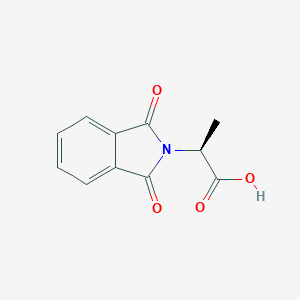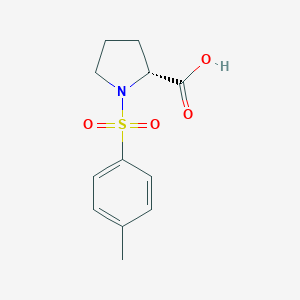
Phthaloyl-L-Alanin
Übersicht
Beschreibung
Phthaloyl-L-alanine is a biochemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 . It is used for proteomics research .
Synthesis Analysis
Phthaloyl-L-alanine can be synthesized from L-alanine . The phthaloyl group is introduced by the action of phthalic acid . In another method, the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine led to the formation of the corresponding ammonium salts .
Chemical Reactions Analysis
Phthaloyl-L-alanine can participate in various chemical reactions. For instance, photocatalysis has emerged as a mild approach for amino acid modification, generating a toolbox of reactions capable of modifying almost all canonical amino acids . Phthaloyl (Pht) is stable to catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but not to bases .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Immunmodulatorische Medikamente
Phthaloyl-L-Alanin-Derivate wurden auf ihr Potenzial als entzündungshemmende und immunmodulatorische Mittel untersucht. Diese Verbindungen haben vielversprechende Aktivität bei der Unterdrückung der Stickstoffoxidproduktion in murinen Zellen gezeigt, einem Schlüsselfaktor bei Entzündungen. Sie hemmen auch die Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β, was sie zu potenziellen Prototypen für neue entzündungshemmende Medikamente macht .
Gezielte Wirkstoffabgabe
Die Struktur von this compound ermöglicht es, ein potenzielles Substrat für L-Typ-Aminosäuretransporter wie LAT1 zu sein, die am Transport von Aminosäuren über biologische Barrieren wie die Blut-Hirn-Schranke beteiligt sind. Diese Eigenschaft kann genutzt werden, um Medikamente zu entwickeln, die selektiv an bestimmte Gewebe oder Organe abgegeben werden können, wodurch die therapeutische Wirkung verstärkt und Nebenwirkungen reduziert werden .
Materialwissenschaft
In der Materialwissenschaft wird this compound bei der Synthese komplexer β-Aryl-α-Aminosäuren durch palladiumkatalysierte β-C(sp3)–H-Arylierung verwendet. Diese Aminosäuren sind entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit oder thermischer Stabilität .
Untersuchung der biologischen Funktion
This compound kann in der photokatalytischen Aminosäuremodifikation verwendet werden, einem milden Ansatz, der die Modifikation fast aller kanonischen Aminosäuren ermöglicht. Diese Methode ist bedeutsam für die Untersuchung biologischer Funktionen, da sie zum Verständnis der Rolle spezifischer Aminosäurereste in der Proteinfunktion beiträgt .
Organische Synthese
In der organischen Synthese dient this compound als Baustein für die Synthese von Peptiden. Es wird bei der Peptidbindungsbildung verwendet, die grundlegend für die Herstellung von Dipeptiden und Polypeptiden ist, die für die Untersuchung von Proteinstruktur und -funktion unerlässlich sind .
Chemische Forschung
This compound ist an der Derivatisierung von Phthalsäureanhydrid, einer hochtoxischen Substanz, beteiligt, um Phthaloylaminosäurederivate zu produzieren. Diese Derivate haben verschiedene Anwendungen in der pharmazeutischen Chemie, darunter die Entwicklung von Pflanzenwachstumsregulatoren, bakteriostatischen Mitteln und Fungiziden .
Wirkmechanismus
Target of Action
Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .
Mode of Action
Phthaloyl-L-alanine interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .
Biochemical Pathways
It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, Phthaloyl-L-alanine can modulate these pathways and their downstream effects .
Result of Action
The primary result of Phthaloyl-L-alanine’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352170 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4192-28-3 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















